Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound with a unique structure that combines a pyridine ring, a benzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzylamine with a suitable pyridine derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may bind to bacterial cell wall synthesis enzymes, disrupting their function and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar esterification reactions.
3-methylbenzylamine: Shares the benzylamine moiety.
Pyridine derivatives: Similar in having the pyridine ring structure.
Uniqueness
Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Biological Activity
Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound known for its unique structural features, which include a pyridine ring, a benzyl group, and a benzoate ester. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.
Table 1: Antimicrobial Activity against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μg/mL |
Escherichia coli | 31.25 - 125 μg/mL |
Pseudomonas aeruginosa | >125 μg/mL |
These findings suggest that the compound is particularly effective against Gram-positive bacteria while showing moderate activity against Gram-negative strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.
Case Study: Anticancer Effects in vitro
A study evaluated the effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results :
- Significant reduction in cell viability was observed at concentrations of 50 μM and above.
- Apoptotic markers such as Annexin V/PI staining indicated increased apoptosis in treated cells compared to controls.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes involved in bacterial cell wall synthesis and modulate signaling pathways associated with cell survival in cancer cells.
Comparison with Similar Compounds
This compound can be compared with structurally related compounds to highlight its unique properties:
Table 2: Comparison with Similar Compounds
Compound | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Methyl benzoate | Simple ester | Low | None |
3-Methylbenzylamine | Benzylamine derivative | Moderate | None |
Pyridine derivatives | Various structures | Variable | Variable |
This comparison underscores the enhanced biological activities associated with the specific structural features present in this compound.
Properties
IUPAC Name |
methyl 4-[[1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-5-3-6-16(13-15)14-24-12-4-7-19(21(24)26)20(25)23-18-10-8-17(9-11-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJWLDGQVBJSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.